s-Pyridin-2-yl octanethioate
Overview
Description
s-Pyridin-2-yl octanethioate: is an organic compound that belongs to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage. This compound features a pyridine ring attached to an octanethioate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-Pyridin-2-yl octanethioate typically involves the reaction of pyridine-2-thiol with octanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Pyridine-2-thiol+Octanoyl chloride→s-Pyridin-2-yl octanethioate+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: s-Pyridin-2-yl octanethioate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioester group can lead to the formation of alcohols and thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: s-Pyridin-2-yl octanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the formation of carbon-sulfur bonds.
Biology: In biological research, this compound can be used to study enzyme mechanisms involving thioester intermediates. It may also serve as a probe to investigate the role of sulfur-containing compounds in biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of s-Pyridin-2-yl octanethioate involves its ability to form stable thioester linkages. These linkages can interact with various molecular targets, including enzymes and proteins. The sulfur atom in the thioester group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or proteins, thereby influencing biochemical pathways.
Comparison with Similar Compounds
- s-Pyridin-2-yl 4-nitrobenzoate
- s-Pyridin-2-yl 4-methylbenzoate
- s-Pyridin-2-yl 4-methoxybenzoate
Comparison: s-Pyridin-2-yl octanethioate is unique due to its octanethioate group, which imparts distinct chemical properties compared to other pyridin-2-yl thioesters. The length of the alkyl chain in the octanethioate group can influence the compound’s solubility, reactivity, and interaction with biological targets. In contrast, other similar compounds with different substituents on the benzene ring may exhibit varying degrees of reactivity and biological activity.
Properties
IUPAC Name |
S-pyridin-2-yl octanethioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-3-4-5-6-10-13(15)16-12-9-7-8-11-14-12/h7-9,11H,2-6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVYPYKANCYOFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)SC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533087 | |
Record name | S-Pyridin-2-yl octanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20533087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89397-99-9 | |
Record name | S-Pyridin-2-yl octanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20533087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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